molecular formula C12H9ClO2 B1589894 4-(4-Chlorophenoxy)phenol CAS No. 21567-18-0

4-(4-Chlorophenoxy)phenol

Cat. No. B1589894
CAS RN: 21567-18-0
M. Wt: 220.65 g/mol
InChI Key: XQMRZWSYBUCVAX-UHFFFAOYSA-N
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Patent
US05196130

Procedure details

The 4-(4'-chlorophenoxy)anisol was demethylated by refluxing it with an excess of 48% HBr in glacial acetic acid for 24 hours. The crude product, obtained after hydrolysis and extraction with diethyl ether, was recrystallized from hexane to yield 4-(4'-chlorophenoxy)phenol as a white solid, bp 83°-85° C., 24.5 g (91.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([O:13]C)=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.Br.C(OCC)C>C(O)(=O)C>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product, obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.